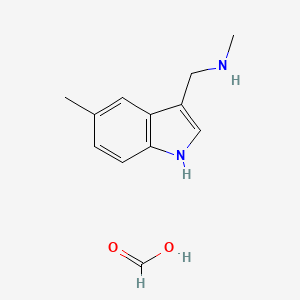

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate

Description

Historical Context of Indole Derivatives in Scientific Research

The foundation of indole chemistry traces back to the mid-nineteenth century when indole was first isolated during the development of indigo dyes. German chemist Adolf von Baeyer first obtained indole in 1866 through the decomposition of indigo, marking the beginning of systematic indole research. This initial discovery established the groundwork for understanding the indole nucleus as a fundamental structural motif in organic chemistry.

The late nineteenth and early twentieth centuries witnessed significant advancement in indole synthesis methodologies. Emil Fischer's groundbreaking Fischer indole synthesis, established in the 1880s, provided the first systematic approach to constructing indole rings from phenylhydrazines and ketones under acidic conditions. This methodology became the cornerstone for subsequent developments in indole chemistry and enabled the synthesis of increasingly complex indole derivatives.

The recognition of indole derivatives as important biological molecules emerged throughout the twentieth century as researchers discovered their presence in numerous natural products and their involvement in essential biological processes. The identification of indole alkaloids such as strychnine, first isolated by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1818, demonstrated the pharmacological significance of indole-containing compounds. These early discoveries established indole derivatives as a privileged class of molecules in medicinal chemistry.

Modern indole research has evolved to encompass sophisticated synthetic strategies and comprehensive structure-activity relationship studies. The development of catalytic systems and carbon-hydrogen activation methodologies has revolutionized indole synthesis, enabling the creation of highly functionalized derivatives with precise substitution patterns. Contemporary research focuses on developing environmentally conscious synthetic approaches while maintaining the efficiency and selectivity required for pharmaceutical applications.

Significance in Biochemical and Pharmaceutical Studies

Indole derivatives have established themselves as versatile scaffolds in drug discovery, demonstrating remarkable diversity in their biological activities. The fundamental indole nucleus provides a framework that can interact with multiple biological targets, making these compounds valuable for developing therapeutic agents across various disease areas. Recent comprehensive studies have highlighted the potential of indole derivatives in addressing major healthcare challenges, including cancer treatment, infectious disease management, and neurodegenerative disorders.

In cancer research, indole derivatives have shown exceptional promise as tubulin polymerization inhibitors and multi-target therapeutic agents. Research has demonstrated that compounds containing the indole scaffold can effectively combat drug-resistant cancer cells through various mechanisms, including cell cycle disruption and apoptosis induction. The ability of indole derivatives to target multiple pathways simultaneously offers significant advantages in overcoming resistance mechanisms that limit the effectiveness of single-target therapies.

The antimicrobial properties of indole derivatives represent another significant area of pharmaceutical interest. Studies have revealed that specific indole modifications can enhance antimicrobial activity while maintaining favorable pharmacokinetic properties. The structural flexibility of the indole nucleus allows for systematic optimization of antimicrobial potency through strategic substitution patterns.

This compound specifically contributes to pharmaceutical research as an intermediate in the synthesis of various therapeutic compounds. Its unique substitution pattern, featuring both methyl groups and the methanamine functionality, provides researchers with a versatile building block for creating novel pharmaceutical entities. The compound serves particularly important roles in developing antidepressants and anti-anxiety medications, where its structural features enable targeted activity in the central nervous system.

Chemical Classification and Nomenclature

This compound belongs to the class of substituted indole derivatives, specifically categorized as an indole alkaloid. The compound features the characteristic indole ring system, consisting of a fused benzene and pyrrole ring, with specific substitutions that define its unique chemical identity.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being formic acid compound with N-methyl(5-methyl-1H-indol-3-yl)methanamine in a 1:1 ratio. This nomenclature accurately describes the salt formation between the formic acid and the methylated indole methanamine base compound.

Table 1: Chemical Identification and Properties

The molecular structure incorporates several key functional groups that contribute to its chemical behavior and biological activity. The indole ring system provides aromatic stability and potential for pi-pi interactions with biological targets. The methyl substituent at the 5-position of the indole ring influences the electronic properties and steric accessibility of the molecule. The methanamine side chain at the 3-position introduces basic functionality that can participate in hydrogen bonding and electrostatic interactions.

The formate salt formation represents a common approach to improving the physical and chemical properties of basic organic compounds. The formic acid component enhances water solubility and provides crystalline stability, making the compound more suitable for research applications and potential pharmaceutical development.

Overview of Current Research Landscape

Contemporary research involving this compound spans multiple disciplines, reflecting the compound's versatility as both a synthetic intermediate and a research tool. Current investigations focus primarily on its applications in pharmaceutical development, with particular emphasis on central nervous system targets.

Table 2: Current Research Applications

The pharmaceutical development applications represent the most significant area of current research. Investigators are utilizing the compound as a key intermediate in synthesizing novel antidepressants and anti-anxiety medications. The unique structural features of the molecule, particularly the combination of the methylated indole nucleus and the methanamine functionality, enable targeted interactions with neurotransmitter systems involved in mood regulation.

Biochemical research applications focus on understanding the compound's effects on neurotransmitter pathways. Researchers employ the compound to study mood regulation mechanisms and identify potential therapeutic targets for mental health disorders. These investigations contribute to the broader understanding of how indole derivatives influence brain chemistry and behavior.

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. The compound's reactive sites allow for further functionalization, enabling chemists to create diverse chemical libraries for drug discovery programs. This application is particularly valuable in the development of agrochemicals and specialty fine chemicals.

The emerging applications in material science demonstrate the expanding utility of indole derivatives beyond traditional pharmaceutical uses. Researchers are investigating the compound's potential in developing polymers with enhanced properties, opening new avenues for industrial applications. The indole nucleus provides unique electronic and structural characteristics that can improve material performance in specific applications.

Analytical chemistry applications leverage the compound's chemical properties for detecting and quantifying specific biomolecules. These methods contribute to diagnostic development and clinical laboratory applications, where precise molecular detection is essential for accurate medical assessments. The compound's distinct chemical signature enables sensitive and selective analytical methods.

Recent trends in indole derivative research emphasize the development of more sustainable and efficient synthetic methodologies. Modern approaches focus on catalytic systems that minimize environmental impact while maintaining high yields and selectivity. These developments are particularly relevant for industrial-scale production of indole derivatives like this compound.

The integration of computational chemistry and experimental research has accelerated the understanding of structure-activity relationships in indole derivatives. Advanced molecular modeling techniques enable researchers to predict the biological activities of new compounds before synthesis, improving the efficiency of drug discovery programs. This approach is particularly valuable for optimizing the properties of compounds related to this compound.

Properties

IUPAC Name |

formic acid;N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.CH2O2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11;2-1-3/h3-5,7,12-13H,6H2,1-2H3;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIXQJWNYSATGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CNC.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to interact with various biological targets, playing a significant role in cell biology.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level

Biological Activity

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate, a derivative of indole, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and case studies.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves several chemical reactions tailored to modify the indole structure. The process typically includes:

- Starting Materials : Indole derivatives and various alkylating agents.

- Key Reactions : Reductive amination, alkylation, and esterification reactions are commonly employed to yield the final compound .

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. Notably:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer).

- IC50 Values :

- HeLa: 0.52 μM

- MCF-7: 0.34 μM

- HT-29: 0.86 μM

These results suggest that this compound exhibits significant cytotoxicity, potentially through mechanisms involving apoptosis induction and cell cycle arrest in the G2/M phase .

Mechanistic Insights

The mechanism of action appears to involve:

- Tubulin Polymerization Inhibition : Similar to colchicine, the compound disrupts microtubule dynamics, which is crucial for cell division.

- Apoptosis Induction : Studies indicate that the compound triggers apoptotic pathways in cancer cells .

Case Studies

Study 1 : A study focused on a series of indole derivatives, including this compound, demonstrated that these compounds could effectively inhibit tubulin polymerization at low micromolar concentrations. The study emphasized the potential for these compounds as novel chemotherapeutic agents .

Study 2 : Another investigation assessed the neuroprotective effects of related indole compounds in models of neurodegeneration. The findings suggested that these compounds might offer protective benefits against neuronal cell death, indicating broader therapeutic applications beyond oncology .

Comparative Analysis

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 0.52 | Tubulin inhibition |

| This compound | MCF-7 | 0.34 | Apoptosis induction |

| This compound | HT-29 | 0.86 | Cell cycle arrest |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate is utilized as a critical intermediate in the synthesis of various pharmaceuticals. Its unique structural properties enable it to interact effectively with biological systems, making it a candidate for the development of new antidepressants and anti-anxiety medications. The compound's ability to target specific neurotransmitter systems is particularly valuable in addressing mood disorders.

Biochemical Research

Neurotransmitter System Studies

Researchers employ this compound to investigate its effects on neurotransmitter systems. Studies have shown that it can influence mood regulation and may serve as a therapeutic target for mental health disorders. Through biochemical assays, the compound has been evaluated for its impact on various neurotransmitters, providing insights into its potential therapeutic applications.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for creating more complex molecules. This application is crucial in the production of agrochemicals and fine chemicals, where it contributes to the synthesis of compounds with specific biological activities.

Material Science

Development of Enhanced Materials

The compound has applications in material science, particularly in the development of new polymers with enhanced properties. These materials can be beneficial across various industrial applications, including coatings, adhesives, and composites.

Analytical Chemistry

Detection and Quantification of Biomolecules

In analytical chemistry, this compound is utilized in methods designed to detect and quantify specific biomolecules. This capability aids diagnostics and research in clinical laboratories, enhancing the accuracy of biochemical analyses.

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceutical Development | Key intermediate in drug synthesis targeting CNS disorders | Antidepressants, anti-anxiety drugs |

| Biochemical Research | Studies on neurotransmitter systems affecting mood regulation | Neurotransmitter assays |

| Organic Synthesis | Building block for complex molecules | Synthesis of agrochemicals |

| Material Science | Development of polymers with enhanced properties | Industrial coatings and adhesives |

| Analytical Chemistry | Detection and quantification methods for biomolecules | Clinical diagnostics |

Case Study 1: Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), HT-29 (colorectal cancer)

- IC50 Values:

- HeLa: 0.52 μM

- MCF-7: 0.34 μM

- HT-29: 0.86 μM

These results indicate significant cytotoxicity, potentially through mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuropharmacological Applications

In neuropharmacology, the compound has been evaluated for its potential to modulate neurotransmitter activity. Research indicates that it may enhance serotonin levels, contributing to its antidepressant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substitutions, and properties:

Preparation Methods

Starting Material Preparation

- 5-Methyl-1H-indole is used as the core scaffold.

- The 3-position of the indole ring is activated typically by formylation to produce 5-methylindole-3-carbaldehyde. This step can be achieved via a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Reductive Amination to Introduce the Aminomethyl Group

- The aldehyde intermediate (5-methylindole-3-carbaldehyde) undergoes reductive amination with methylamine or its equivalent.

- Sodium borohydride (NaBH4) or sodium triacetoxyborohydride is commonly used as the reducing agent in methanol or an appropriate solvent.

- This reaction yields N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine as the free base.

Formation of the Formate Salt

- The free base amine is then converted into its formate salt by treatment with formic acid.

- This step stabilizes the compound, improves its solubility, and facilitates handling and storage.

- The formate salt crystallizes out upon concentration and cooling.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formylation | POCl3, DMF, 0–25°C | Vilsmeier-Haack reaction; careful control of temperature to avoid side reactions |

| Reductive Amination | Methylamine (aqueous or gas), NaBH4, MeOH | Mild conditions; reaction monitored by TLC or HPLC |

| Salt Formation | Formic acid, room temperature | Stoichiometric amounts to ensure complete salt formation |

Analytical and Characterization Data

- NMR Spectroscopy (1H and 13C NMR): Confirms the presence of the N-methylaminomethyl group at the 3-position of the indole ring.

- Mass Spectrometry (ESI-MS): Confirms molecular weight consistent with the formate salt.

- Melting Point and Purity: Determined to ensure compound quality for research use.

- Elemental Analysis: To verify the composition, especially the formate content.

Research Findings and Applications Related to Preparation

While direct detailed synthetic procedures specific to this compound are limited in open literature, related indole derivatives have been synthesized using similar reductive amination strategies with subsequent salt formation for stability and usability in pharmaceutical research. These methods are well-established for indole-based amines and have been adapted for various functionalized indole derivatives.

The compound serves as a building block in synthesizing more complex molecules, including pharmacologically active agents targeting central nervous system disorders, as well as intermediates in organic synthesis. The formation of the formate salt is crucial for enhancing the compound's handling and application in research settings.

Summary Table: Preparation Steps and Key Parameters

| Preparation Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Formylation | POCl3, DMF, 0–25°C | Introduce aldehyde at indole C-3 | 5-Methylindole-3-carbaldehyde |

| 2. Reductive Amination | Methylamine, NaBH4, MeOH | Attach N-methylaminomethyl group | N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine (free base) |

| 3. Salt Formation | Formic acid, room temp | Formate salt stabilization | This compound salt |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via reductive amination or Mannich-type reactions using indole derivatives and methylamine precursors. For example, a general method involves reacting 5-methyl-1H-indole-3-carbaldehyde with methylamine under reducing conditions (e.g., NaBH₃CN) to form the methanamine intermediate, followed by formate salt formation . Optimization includes:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance imine formation .

- Temperature control : Maintaining 0–5°C during reduction to minimize side reactions .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol-water mixtures .

Basic: Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?

Answer:

- ¹H/¹³C NMR : Focus on indole NH (~10–12 ppm), methylene/methyl groups adjacent to the amine (δ 2.5–3.5 ppm), and aromatic protons (δ 6.5–8.0 ppm). For formate salts, a distinct COO⁻ peak at ~170 ppm in ¹³C NMR confirms salt formation .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) to verify molecular formula. Poor ionization in some cases may require derivatization .

- IR : Amine N-H stretches (~3300 cm⁻¹) and formate C=O (~1600 cm⁻¹) .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and hygroscopic degradation .

- Degradation pathways :

- Oxidation : Indole ring oxidation at C2/C3 positions, detectable via HPLC-UV at 254 nm .

- Hydrolysis : Formate ester cleavage in humid conditions, monitored by pH shifts and TLC .

- Mitigation : Add antioxidants (e.g., BHT) and desiccants (silica gel) to storage containers .

Advanced: What in vitro models are suitable for evaluating biological activity, and how are IC₅₀ values determined?

Answer:

- Cell lines : HT-29 (colorectal cancer) or MCF-7 (breast cancer) for cytotoxicity assays .

- Protocol :

Methodological: What analytical methods ensure purity assessment and detect isomeric impurities?

Answer:

- HPLC : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with 0.1% TFA in H₂O/MeCN gradients. Retention times and peak symmetry indicate purity (>98%) .

- Chiral chromatography : For detecting enantiomeric impurities (e.g., Chiralpak AD-H column, hexane/IPA eluent) .

- Elemental analysis : Match experimental C/H/N% to theoretical values (tolerance ±0.4%) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Docking studies : Use AutoDock Vina to model binding to serotonin receptors (5-HT₃/5-HT₄) or cytochrome P450 enzymes. Prioritize indole-methylamine interactions with hydrophobic pockets .

- QSAR models : Correlate substituent effects (e.g., methyl group position) with activity using MOE or Schrödinger .

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Basic: What are the key physicochemical properties (e.g., LogP, solubility), and how are they determined experimentally?

Answer:

- LogP : Shake-flask method (octanol/water partition) or HPLC-derived values. Reported LogP ~2.5–3.0 for similar indole derivatives .

- Solubility : Equilibrium solubility in PBS (pH 7.4) via UV-Vis calibration. Low aqueous solubility (<1 mg/mL) necessitates DMSO stocks for assays .

- Melting point : Differential Scanning Calorimetry (DSC) to confirm crystalline form purity .

Advanced: What protocols guide structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Core modifications : Synthesize analogs with halogen (Cl/Br) or methoxy substitutions at indole C5/C7. Assess impact on receptor binding .

- Side-chain variation : Replace methylamine with piperidine or benzylamine groups. Use radioligand assays (e.g., ³H-labeled analogs) for affinity comparisons .

- Data analysis : Multivariate regression to identify critical steric/electronic parameters (e.g., Hammett σ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.